molecular formula C22H23FN4O2S B2815276 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 1797731-81-7

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2815276
CAS RN: 1797731-81-7
M. Wt: 426.51
InChI Key: WPTHGOWJLMNZDS-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, piperidine, and fluorobenzyl groups . Benzothiazole derivatives have been studied for their anti-inflammatory properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve coupling reactions and treatment with chloroethyl piperidine hydrochloride .

Scientific Research Applications

Radiosynthesis and Imaging Applications

  • A study by Labas et al. (2009) focused on the radiosynthesis of a NR2B-selective NMDA receptor antagonist for in vivo imaging of the NR2B NMDA receptor system by positron emission tomography (PET). This research highlights the compound's potential application in neurological studies and its high affinity and selectivity for NR2B receptors, which could have implications for understanding various neurological conditions (Labas et al., 2009).

Antimicrobial Activity

  • Research by Anuse et al. (2019) on substituted 2-aminobenzothiazoles derivatives, which are structurally related to the query compound, demonstrated antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. This suggests potential applications in designing new antimicrobial agents (Anuse et al., 2019).

Antituberculosis Activity

  • Jeankumar et al. (2013) reported the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. The study identified compounds with significant antituberculosis activity, highlighting the potential of such molecules in developing new therapeutics against tuberculosis (Jeankumar et al., 2013).

Neuropharmacological Research

  • Piccoli et al. (2012) explored the role of Orexin-1 Receptor mechanisms on compulsive food consumption in a model of binge eating in female rats. Although the study focused on a different compound, it highlights the broader research interest in compounds affecting neurotransmitter systems, which could include the query compound in future studies (Piccoli et al., 2012).

Drug Metabolism and Pharmacokinetics

  • Studies on the metabolism and pharmacokinetics of novel inhibitors, such as anaplastic lymphoma kinase inhibitors, demonstrate the importance of understanding how these compounds are processed in the body. Such research is crucial for the development of effective and safe therapeutics (Teffera et al., 2013).

Mechanism of Action

While the mechanism of action for your specific compound is not available, similar benzothiazole derivatives have been evaluated for anti-inflammatory activity. They showed inhibition of COX-1 and COX-2 enzymes .

Future Directions

Further studies, including molecular docking, could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor . This could provide more insights into the potential uses and mechanisms of the compound.

properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2S/c23-17-7-5-15(6-8-17)13-24-20(28)21(29)25-14-16-9-11-27(12-10-16)22-26-18-3-1-2-4-19(18)30-22/h1-8,16H,9-14H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTHGOWJLMNZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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